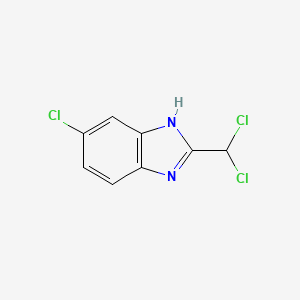
6-chloro-2-(dichloromethyl)-1H-Benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(dichloromethyl)-1H-Benzimidazole is a chemical compound with the molecular formula C8H5Cl3N2 and a molecular weight of 235.5 g/mol. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(dichloromethyl)-1H-Benzimidazole typically involves the reaction of o-phenylenediamine with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-(dichloromethyl)-1H-Benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
6-chloro-2-(dichloromethyl)-1H-Benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(dichloromethyl)-1H-Benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
Comparison
Compared to similar compounds, 6-chloro-2-(dichloromethyl)-1H-Benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the dichloromethyl group can enhance its antimicrobial activity compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C8H5Cl3N2 |
|---|---|
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
6-chloro-2-(dichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5Cl3N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) |
Clave InChI |
GHPDKKDUPQDJMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1513017.png)






![methyl 4-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B1513038.png)
![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)
![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1513045.png)
![Ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1513049.png)
